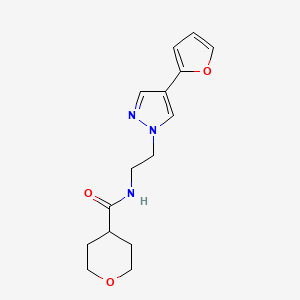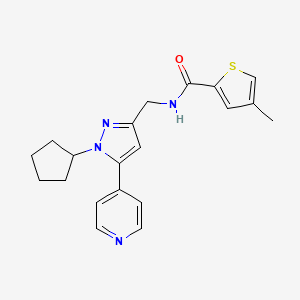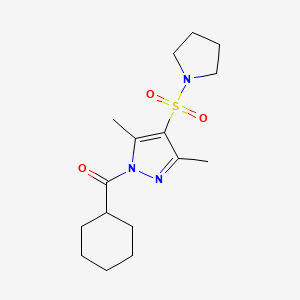
(2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an amine derivative, which typically consists of a nitrogen atom with a lone pair of electrons. Amines are fundamental in organic chemistry and biochemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution .Molecular Structure Analysis
The compound likely has a benzyl group (a benzene ring attached to a CH2 group), a chloro group attached to the benzene ring, and a piperidinyl group (a six-membered ring with one nitrogen and five carbon atoms) attached to the benzyl group .Chemical Reactions Analysis
Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Computational Studies
- Crystal Structure and DFT Studies : The compound was prepared using a greener, solvent-free microwave irradiation technique, and its crystal structure was determined by single crystal X-ray diffraction. Density Functional Theory (DFT) calculations were also performed to support the findings (Kumar et al., 2020).
Synthesis and Chemical Reactions
- Synthesis and Reaction Pathways : Studies on the synthesis of similar compounds and their reactions have been conducted, providing insights into potential applications in chemical synthesis and drug development. For example, research on (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine explored nucleophile-promoted alkyne-iminium ion cyclizations (Arnold et al., 2003).
Biological Activity and Applications
- Acetylcholinesterase Inhibition Assay : Novel derivatives of a similar compound were synthesized and evaluated for inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatments (Kang et al., 2013).
Structural Analysis in Different Forms
- Crystal and Molecular Structures : Detailed crystal and molecular structures of similar compounds were analyzed to understand their conformation and interactions, which are crucial for their potential applications in drug design and material science (Odell et al., 2007).
Pharmacokinetics and Drug Design
- Hydrolysis-Mediated Clearance in Pharmacokinetics : The effect of hydrolysis-mediated clearance on the pharmacokinetics of related compounds has been studied, offering insights into their potential use in drug development, particularly for cancer treatment (Teffera et al., 2013).
Conformational Analysis and Stability
- Conformational Analysis and Crystal Structure : The conformation of similar compounds in solution and solid state has been studied, along with their thermal stability and phase transitions. Such analyses are important in understanding the stability and reactivity of these compounds (Ribet et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
For instance, the presence of a piperidine ring, a common structural motif in many bioactive molecules, could influence the compound’s binding affinity to its targets .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways, given its structural similarity to other bioactive molecules .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties could influence its bioavailability .
Result of Action
Similar compounds have been known to induce various cellular responses, potentially influencing cell signaling, proliferation, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-(2-chlorobenzyl)-1-methylpiperidin-4-amine . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAANZGNFFGYSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[3-[6-(Dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2376330.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate](/img/structure/B2376339.png)

![(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2376343.png)


![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)


